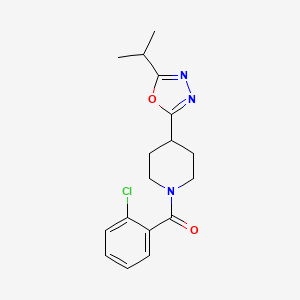

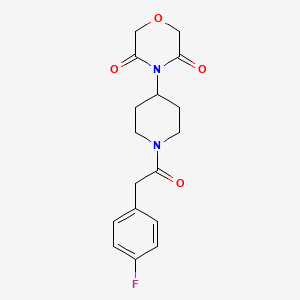

![molecular formula C18H20N4O3 B2783290 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 2097924-52-0](/img/structure/B2783290.png)

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with several functional groups. It contains a quinazoline ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities . The compound also contains a benzodioxole group and a carboxamide group, which are common functional groups in medicinal chemistry .

Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide group could participate in hydrolysis or condensation reactions . The quinazoline ring could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxamide group and the nonpolar benzodioxole and quinazoline rings . Its melting and boiling points would depend on the strength of the intermolecular forces within the compound .Applications De Recherche Scientifique

Synthesis and Chemistry

Synthesis of Quinazoline Derivatives : This compound has been involved in the synthesis of various quinazoline and 1,3-benzoxazole derivatives. These reactions typically involve the interaction with different reagents to produce a range of products, including tetrahydroquinazoline-2-one and benzoxazole derivatives (Villalgordo et al., 1990).

Reaction with 1,3-Benzoxazole-2(3H)-thione : It also reacts with 1,3-benzoxazole-2(3H)-thione, forming compounds like 2-thiohydantoins and thiourea derivatives. This demonstrates its versatility in chemical reactions, providing a variety of heterocyclic compounds (Ametamey & Heimgartner, 1990).

Biological and Pharmacological Applications

Antifolate Thymidylate Synthase Inhibitors : This compound has been synthesized as part of a series of N10-propargylquinazoline antifolates. These compounds have been evaluated as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis, suggesting potential applications in cancer therapy (Marsham et al., 1989).

Synthesis of Anti-Inflammatory Agents : It's been used in the synthesis of benzimidazole and quinazoline derivatives with potential anti-inflammatory properties. This indicates its role in the development of new anti-inflammatory drugs (Prajapat & Talesara, 2016).

Antitubercular Activity : The compound has been part of a series synthesized for evaluation against Mycobacterium tuberculosis. This highlights its potential application in developing treatments for tuberculosis (Marvadi et al., 2020).

Potential Antipsychotic Agents : It has been studied for its potential use in the development of antipsychotic drugs. The compounds synthesized from it have shown promise in binding to dopamine and serotonin receptors, indicating potential therapeutic uses in psychiatry (Norman et al., 1996).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-22(2)18-19-9-12-7-13(4-5-14(12)21-18)20-17(23)11-3-6-15-16(8-11)25-10-24-15/h3,6,8-9,13H,4-5,7,10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZQQCMCPRZSCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2-methoxyethyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2783208.png)

![[14-methyl-5-(4-methylphenyl)-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2783213.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783222.png)

![4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2783224.png)

![2-Chloro-N-(2-methylcyclohexyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2783226.png)